

Spectroscopic Profile of 2-Cyanopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release: A comprehensive technical guide detailing the spectroscopic data of **2-Cyanopyrimidine** (also known as 2-pyrimidinecarbonitrile), a key heterocyclic nitrile used in pharmaceutical and materials science research. This document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data visualizations to support researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2- Cyanopyrimidine**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	- Multiplicity	Coupling Constant (J) Hz	Assignment
9.04	Doublet (d)	5.10	H4, H6
7.86	Triplet (t)	5.10	H5

Solvent: Acetone. Reference: Gronowitz, S. et al. Ark. Kemi. 22, 65 (1963).[1]

Table 2: 13C NMR Spectroscopic Data



Chemical Shift (δ) ppm	Assignment
159.5	C4, C6
146.1	C2
125.1	C5
115.8	CN

Solvent: Not specified. Reference: Turner, C. J., & Cheeseman, G. W. (1976). 13C NMR spectra of pyrimidines. Organic Magnetic Resonance, 8(7), 357-359.

Table 3: IR Spectroscopic Data

Wavenumber (cm-1)	Assignment
~3050	Aromatic C-H stretch
~2240	C≡N (Nitrile) stretch
~1570	C=N stretch
~1550	C=C aromatic ring stretch
~1400-1000	Fingerprint region (C-H in-plane bending, ring vibrations)
~800	C-H out-of-plane bending

Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, ATR). The assignments are based on typical vibrational modes for cyanopyridine and pyrimidine derivatives.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
105	100	[M]+• (Molecular Ion)
78	-	[M - HCN]+•



Note: The molecular formula of **2-Cyanopyrimidine** is C5H3N3, with a molecular weight of 105.10 g/mol .[2] The fragmentation pattern is predicted based on common fragmentation pathways for pyrimidine and nitrile compounds.

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on common practices for the analysis of pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **2-Cyanopyrimidine** is prepared by dissolving approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., acetone-d6, chloroform-d, DMSO-d6) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

1H NMR Spectroscopy:

- Instrument: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency of 300 MHz or higher.
- Acquisition Parameters:
 - Number of scans: 16-64 (to achieve a good signal-to-noise ratio).
 - Relaxation delay: 1-5 seconds.
 - Pulse width: Typically a 30° or 90° pulse.
 - Spectral width: A range sufficient to cover all proton signals (e.g., 0-10 ppm).

13C NMR Spectroscopy:

- Instrument: A high-resolution NMR spectrometer operating at a corresponding carbon frequency (e.g., 75 MHz for a 300 MHz proton instrument).
- Acquisition Parameters:



- Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon.
- Number of scans: Typically several hundred to thousands of scans are required due to the low natural abundance of 13C.
- Relaxation delay: 2-10 seconds.
- Spectral width: A range sufficient to cover all carbon signals (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

- Attenuated Total Reflectance (ATR): A small amount of the solid 2-Cyanopyrimidine sample
 is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to
 ensure good contact between the sample and the crystal. This is a common and convenient
 method for solid samples.
- KBr Pellet: A few milligrams of 2-Cyanopyrimidine are finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bio-Rad FTS, Shimadzu, PerkinElmer).
- Acquisition Parameters:
 - A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first.
 - The sample spectrum is then recorded.
 - Resolution: Typically 4 cm-1.
 - Number of scans: 16-32 scans are co-added to improve the signal-to-noise ratio.



Spectral range: Typically 4000-400 cm-1.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **2-Cyanopyrimidine** is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

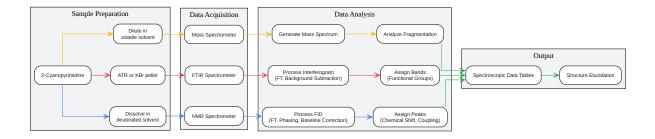
Data Acquisition:

- Instrument: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
- Ionization Method: Electron Ionization (EI) is a common method for small, relatively volatile molecules like **2-Cyanopyrimidine**.
- Acquisition Parameters:
 - Electron energy: Typically 70 eV for EI to induce fragmentation and generate a reproducible spectrum.
 - Mass range: A suitable range to detect the molecular ion and expected fragments (e.g., m/z 30-200).
 - The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **2- Cyanopyrimidine**.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Cyanopyrimidine(14080-23-0) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Cyanopyrimidine | C5H3N3 | CID 2757979 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Cyanopyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083486#spectroscopic-data-of-2-cyanopyrimidine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com